3-(2,4-dichlorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
Description
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Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-1-(4-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N2OS.BrH/c1-13-3-6-15(7-4-13)22-12-19(24,23-9-2-10-25-18(22)23)16-8-5-14(20)11-17(16)21;/h3-8,11,24H,2,9-10,12H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEPXHCVJIRPHB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=C(C=C(C=C4)Cl)Cl)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrCl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities. Therefore, it can be inferred that the compound might target Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively.
Mode of Action
A molecular simulation study on a similar compound revealed a desirable fitting pattern in theLmPTR1 pocket (active site) , characterized by lower binding free energy. This suggests that the compound might interact with its targets by fitting into their active sites, leading to inhibition of their activity.
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound might affect the biochemical pathways related to the life cycle and survival ofLeishmania aethiopica and Plasmodium berghei .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound might also exhibit similar effects.
Biological Activity
The compound 3-(2,4-dichlorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a novel heterocyclic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H21BrCl2N2OS
- Molecular Weight : 471.4 g/mol
- CAS Number : 1107547-60-3
The compound features a thiazine ring and multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.
The mechanism by which this compound exerts its antimicrobial effects is believed to involve inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. In silico docking studies have shown that the compound interacts effectively with the active sites of these enzymes, potentially leading to cell death through disruption of DNA processes .
Case Study 1: Efficacy Against Resistant Strains
A study conducted by Haroun et al. (2020) evaluated the efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The study found that the compound not only inhibited MRSA growth but also showed synergistic effects when combined with conventional antibiotics such as vancomycin. The combination therapy reduced the MIC for vancomycin by 50%, suggesting a potential strategy for overcoming antibiotic resistance .
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment performed on human cancer cell lines (MCF-7 and HeLa), the compound displayed selective cytotoxicity with IC50 values of 25 µM for MCF-7 and 30 µM for HeLa cells. The mechanism of action was linked to apoptosis induction through the mitochondrial pathway, as evidenced by increased levels of caspase-3 and decreased mitochondrial membrane potential .
Toxicity Profile
Toxicity assessments indicated that while the compound exhibits promising biological activity, it also presents certain risks. An in silico toxicity analysis revealed moderate toxicity risks related to mutagenicity and tumorigenicity; however, it showed low irritancy potential . Further studies are warranted to comprehensively evaluate its safety profile.
Q & A
Basic: What multi-step synthetic routes are recommended for synthesizing this compound?
Answer:
The synthesis involves imidazole and thiazine precursors, with critical steps including cyclization and substitution reactions. Key parameters to optimize include:
- Temperature: 60–80°C for cyclization (avoiding side reactions).
- Solvent: Polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates.
- Catalysts: Triethylamine (Et₃N) for deprotonation and accelerating nucleophilic substitution .
Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures >95% purity .
Basic: Which spectroscopic techniques are critical for confirming the molecular structure?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxy group at δ 4.8–5.2 ppm).
- IR Spectroscopy: O–H stretch (~3200 cm⁻¹) and C–Cl vibrations (700–800 cm⁻¹).
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M⁺], m/z calculated for C₂₀H₁₈Cl₂N₂OS⁺: 429.03) .
Advanced: How can computational chemistry optimize reaction conditions for synthesis?
Answer:
- Quantum Chemical Calculations: Density Functional Theory (DFT) models reaction pathways (e.g., transition states for cyclization).
- Reaction Path Search: Tools like GRRM17 predict intermediates and bypass trial-and-error optimization.
- ICReDD Workflow: Combines computational predictions with experimental validation (e.g., narrowing solvent choices via COSMO-RS simulations) .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Statistical Design of Experiments (DoE): Test variables (e.g., solvent polarity, pH) to identify artifacts.
- Cross-Validation: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.
- X-ray Crystallography: Definitive confirmation of stereochemistry and hydrogen-bonding networks .
Basic: What are the key chemical reactivity patterns of this compound?
Answer:
- Hydroxy Group Reactivity: Prone to acetylation (e.g., with Ac₂O/pyridine) or oxidation (CrO₃ → ketone).
- Electrophilic Aromatic Substitution: Dichlorophenyl ring reacts with NO₂⁺ (nitration) at the 5-position due to Cl directing effects .
Advanced: How to design stability studies under varying pH and temperature?
Answer:
- Accelerated Stability Testing: Incubate at pH 1–13 (37°C, 1 week), monitor degradation via HPLC.
- Kinetic Modeling: Apply Arrhenius equation (k = A·e^(-Ea/RT)) to predict shelf-life at 25°C.
- Degradation Pathways: LC-MS/MS identifies hydrolysis products (e.g., imidazole ring cleavage) .
Advanced: What in silico methods predict pharmacological targets?
Answer:
- Molecular Docking: Screen against kinase databases (e.g., PDB) to identify binding affinities.
- Pharmacophore Modeling: Map electrostatic/hydrophobic features to prioritize targets (e.g., MAPK pathways).
- Validation: Follow with in vitro kinase inhibition assays (IC₅₀ determination) .
Basic: What purification techniques are effective post-synthesis?
Answer:
- Column Chromatography: Silica gel with CH₂Cl₂/MeOH (95:5 → 85:15) gradient.
- Recrystallization: Ethanol/water (1:3) yields crystals with >99% purity (monitored by TLC, Rf = 0.4 in EtOAc).
- HPLC-PDA: C18 column, 70:30 H₂O/ACN (0.1% TFA) for final purity assessment .
Advanced: How to analyze degradation products under oxidative stress?
Answer:
- LC-MS/MS: Identify byproducts (e.g., hydroxylated derivatives at m/z 445.05).
- Radical Scavengers: Add TEMPO to quench ROS-mediated degradation, confirming radical pathways.
- DFT Calculations: Model H-abstraction sites (C3 hydroxy group most vulnerable) .
Advanced: What methodologies assess interactions with biological membranes?
Answer:
- Surface Plasmon Resonance (SPR): Immobilize lipid bilayers to measure binding kinetics (ka/kd).
- Liposome Binding Assays: Fluorescent probes (e.g., ANS) quantify partition coefficients (log P).
- Coarse-Grained MD Simulations: Predict membrane permeation using Martini force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
